![molecular formula C20H20N4OS2 B2609600 4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361173-87-7](/img/structure/B2609600.png)
4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
“4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C20H20N4OS3 . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation lead to the formation of related compounds .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring .Scientific Research Applications
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff bases have been investigated for their potential as fluorescent sensors, particularly for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit solvatochromic behavior, large Stokes shifts, and aggregation-induced emission properties. Their ability to selectively bind and detect Al3+ and Zn2+ through spectral changes suggests their application in metal ion sensing (G. Suman et al., 2019).
Antimicrobial Agents
A series of benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, characterized by various spectroscopic analyses, have shown significant in vitro antibacterial and antifungal activities, indicating their potential as new classes of antimicrobial agents (Vikas Padalkar et al., 2016).
Photophysical Properties
The synthesis and study of excited state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole have been reported. These compounds exhibit dual emission characteristics and are thermally stable, suggesting their utility in photophysical applications (Vikas Padalkar et al., 2011).
Anticancer Activity
Novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for anticancer activity. The compounds demonstrated promising activity against several human cancer cell lines, suggesting their potential as anticancer agents (Shailee V. Tiwari et al., 2017).
Chemosensors for Anions
Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions. These compounds can recognize cyanide anions through specific reactions, exhibiting color changes and fluorescence quenching, which can be visually detected. This capability highlights their application in environmental monitoring and safety (Kangnan Wang et al., 2015).
Future Directions
properties
IUPAC Name |
4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-4-24(5-2)14-8-6-13(7-9-14)19(25)23-20-22-16-11-10-15-17(18(16)27-20)26-12(3)21-15/h6-11H,4-5H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTOLFXGDLWMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
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